SLC7A11-IN-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

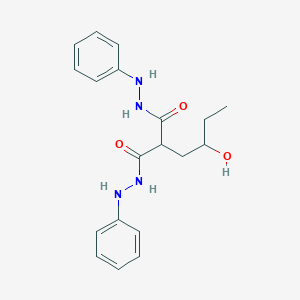

C19H24N4O3 |

|---|---|

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

2-(2-hydroxybutyl)-1-N',3-N'-diphenylpropanedihydrazide |

InChI |

InChI=1S/C19H24N4O3/c1-2-16(24)13-17(18(25)22-20-14-9-5-3-6-10-14)19(26)23-21-15-11-7-4-8-12-15/h3-12,16-17,20-21,24H,2,13H2,1H3,(H,22,25)(H,23,26) |

Clave InChI |

GGTVZZHSMUZWQY-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC(C(=O)NNC1=CC=CC=C1)C(=O)NNC2=CC=CC=C2)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of SLC7A11-IN-2 and Other SLC7A11 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

System xc-, a heterodimeric amino acid transporter composed of the light chain SLC7A11 and the heavy chain SLC3A2, plays a pivotal role in maintaining cellular redox homeostasis.[1][2] It mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[3] Cystine is subsequently reduced to cysteine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4][5][6] In various cancer types, the upregulation of SLC7A11 is a key survival mechanism, allowing tumor cells to combat high levels of oxidative stress inherent to their microenvironment and to resist therapies that rely on the generation of reactive oxygen species (ROS).[3][6] Consequently, the inhibition of SLC7A11 has emerged as a promising therapeutic strategy to selectively target and eliminate cancer cells. This technical guide provides an in-depth overview of the mechanism of action of SLC7A11 inhibitors, with a focus on the induction of ferroptosis, a unique iron-dependent form of programmed cell death.

Core Mechanism of Action: Induction of Ferroptosis

The primary mechanism by which SLC7A11 inhibitors exert their cytotoxic effects is through the induction of ferroptosis.[1][5] This process can be dissected into a series of sequential molecular events following the blockade of SLC7A11 function.

-

Inhibition of Cystine Uptake: SLC7A11 inhibitors directly bind to and block the transporter, preventing the import of extracellular cystine.[5]

-

Depletion of Intracellular Cysteine and Glutathione: The cessation of cystine uptake leads to a rapid depletion of the intracellular cysteine pool. As cysteine is the rate-limiting amino acid for GSH synthesis, its scarcity results in a significant drop in intracellular GSH levels.[4][5]

-

Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH as a cofactor to reduce toxic lipid peroxides to non-toxic lipid alcohols, thereby protecting cell membranes from oxidative damage.[4] The depletion of GSH renders GPX4 inactive.

-

Accumulation of Lipid Reactive Oxygen Species (ROS): With an inactive GPX4 and a diminished antioxidant capacity, lipid-based ROS accumulate unchecked within the cell, particularly at the cell membrane.[7]

-

Iron-Dependent Lipid Peroxidation: The accumulation of lipid ROS, in the presence of cellular iron, leads to a catalytic, iron-dependent peroxidation of polyunsaturated fatty acids within the cell membranes. This process, known as lipid peroxidation, results in extensive membrane damage.

-

Ferroptotic Cell Death: The catastrophic loss of membrane integrity culminates in a form of regulated cell death termed ferroptosis, which is morphologically and biochemically distinct from other cell death modalities like apoptosis.[5]

Quantitative Data on SLC7A11 Inhibitors

The following table summarizes the available quantitative data for commonly studied SLC7A11 inhibitors. It is important to note that "SLC7A11-IN-2" is not a widely recognized public designation, and therefore, data for this specific compound is not available in the public domain. The table focuses on well-characterized inhibitors.

| Inhibitor | Target | Assay | Cell Line(s) | Potency/Effective Concentration | Reference |

| HG106 | SLC7A11 | [¹⁴C] Cystine Uptake | A549, H441 | Concentration-dependent inhibition (1.25-10 µM) | [8][9] |

| Cell Viability | KRAS-mutant cell lines | More potent than in KRAS wild-type cells | [8][9] | ||

| In vivo tumor growth | A549 xenograft | 2 or 4 mg/kg (i.p., daily) | [8] | ||

| Sulfasalazine | SLC7A11 | Cell Viability | KRAS-mutant cell lines | Lower IC50 than in KRAS wild-type cells | [9] |

| In vivo tumor growth | LSL-KrasG12D mouse model | 250 mg/kg (daily) | [9][10] | ||

| Erastin | System xc- | Ferroptosis Induction | HT-1080, various cancer cells | Typically 10 µM for 24 hours | [11] |

| Cell Viability | HGC-27 | IC30 ≈ 6.23 µM | [12] | ||

| Capsazepine | SLC7A11 | Cystine Uptake | Triple-negative breast cancer cells | Effective inhibition (concentration not specified) | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of SLC7A11 inhibitors are provided below.

Cystine Uptake Assay

This assay directly measures the ability of a compound to inhibit the primary function of SLC7A11.

-

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

[¹⁴C]-L-Cystine (radiolabeled)

-

Test inhibitor (e.g., HG106)

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Seed cells in a 24-well plate and culture until they reach 80-90% confluency.

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells with the test inhibitor at various concentrations in HBSS for a specified time (e.g., 10 minutes).

-

Add [¹⁴C]-L-Cystine to each well to a final concentration of (e.g., 1 µCi/mL) and incubate for a defined period (e.g., 3 minutes).[8]

-

Rapidly wash the cells three times with ice-cold HBSS to stop the uptake.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of each sample.

-

Calculate the percentage of inhibition relative to a vehicle-treated control.

-

Intracellular Glutathione (GSH) Measurement

This assay determines the downstream effect of SLC7A11 inhibition on the primary antioxidant molecule.

-

Materials:

-

Cancer cell line of interest

-

Test inhibitor

-

GSH/GSSG-Glo™ Assay kit (Promega) or similar

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).

-

Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves:

-

Lysis of the cells.

-

Incubation with a reagent that specifically measures total glutathione (GSH + GSSG) or oxidized glutathione (GSSG) alone.

-

Addition of a detection reagent that generates a luminescent signal proportional to the amount of GSH.

-

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the intracellular GSH concentration based on a standard curve.

-

Reactive Oxygen Species (ROS) Detection

This assay measures the accumulation of ROS, a key event in the induction of ferroptosis.

-

Materials:

-

Cancer cell line of interest

-

Test inhibitor

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with the test inhibitor for a specified duration (e.g., 6 hours).[8]

-

Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate in the dark (e.g., 30 minutes at 37°C).

-

Wash the cells to remove excess probe.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.

-

Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

-

Cell Viability Assay

This assay assesses the cytotoxic effect of the SLC7A11 inhibitor.

-

Materials:

-

Cancer cell line of interest

-

Test inhibitor

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar (e.g., CCK-8)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After allowing the cells to adhere overnight, treat them with a serial dilution of the test inhibitor.

-

Incubate for a specified period (e.g., 72 hours).[8]

-

Add the MTS reagent to each well and incubate according to the manufacturer's instructions (e.g., 1-4 hours).

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the core signaling pathway of SLC7A11 inhibition and a typical experimental workflow for inhibitor characterization.

Caption: Signaling pathway of SLC7A11 inhibition leading to ferroptosis.

Caption: Experimental workflow for the characterization of an SLC7A11 inhibitor.

References

- 1. SLC7A11: the Achilles heel of tumor? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]

- 3. The Role of SLC7A11 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]

- 6. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Suppression of the SLC7A11/glutathione axis causes synthetic lethality in KRAS-mutant lung adenocarcinoma [jci.org]

- 11. p-cresyl.com [p-cresyl.com]

- 12. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLC7A11-IN-2: A Novel Inhibitor of the Cystine/Glutamate Antiporter System xc-

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC7A11, the functional subunit of the cystine/glutamate antiporter system xc-, is a critical regulator of cellular redox homeostasis and a key player in the prevention of ferroptosis, a form of iron-dependent cell death. Its overexpression in various cancers is associated with tumor progression and therapeutic resistance, making it a compelling target for novel anticancer therapies. This technical guide provides a comprehensive overview of SLC7A11-IN-2, a recently identified small molecule inhibitor of SLC7A11. This document details its mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes its effects on cellular pathways.

Core Function and Mechanism of Action of this compound

This compound, also identified as Compound 1, is a potent inhibitor of the SLC7A11/xCT axis. Its primary function is to disrupt the delicate redox balance within cancer cells, leading to cell death. The mechanism of action of this compound involves the direct inhibition of the cystine import function of SLC7A11. This inhibition leads to a cascade of intracellular events:

-

Depletion of Intracellular Cysteine and Glutathione: By blocking the uptake of extracellular cystine, this compound prevents its reduction to cysteine, a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). This leads to a significant reduction in intracellular GSH levels.

-

Induction of Oxidative Stress: The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of heightened oxidative stress.

-

Induction of Cell Death: The accumulation of ROS and the disruption of redox homeostasis ultimately trigger cell death in cancer cells that are highly dependent on SLC7A11 for survival. Studies have shown this induced cell death to be a form of apoptosis in HeLa cells.[1]

Molecular dynamics simulations have suggested that this compound exhibits a stronger binding affinity to SLC7A11 compared to the well-known inhibitor, Erastin, indicating its potential for high potency.[1][2] this compound has been identified as a promising candidate for further research in the context of cervical cancer.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro characterization of this compound in HeLa cervical cancer cells.

Table 1: In Vitro Efficacy of this compound in HeLa Cells

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 10.23 µM | HeLa | [2] |

Table 2: Effect of this compound on Intracellular Biomarkers in HeLa Cells

| Biomarker | Treatment | Fold Change vs. Control | Reference |

| Glutathione (GSH) | 25 µM this compound (24h) | Significant Decrease | [1] |

| Reactive Oxygen Species (ROS) | This compound | Significant Increase | [1] |

| Extracellular Glutamate | This compound | Significant Increase | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SLC7A11 Inhibition by this compound

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Signaling pathway of SLC7A11 inhibition by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for this compound in vitro characterization.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research publication identifying this compound (Compound 1).[1]

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC₅₀ value.

-

Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 0 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erastin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Intracellular Glutathione (GSH) Assay

This protocol measures the levels of intracellular GSH following treatment with this compound.

-

Cell Seeding and Treatment: Seed HeLa cells in a suitable format (e.g., 6-well plate) and treat with this compound at a specific concentration (e.g., 25 µM) and a vehicle control for a defined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

GSH Detection: Use a commercial GSH assay kit (e.g., a fluorometric or colorimetric kit) according to the manufacturer's instructions. This typically involves a reaction where GSH is oxidized, leading to a measurable change in fluorescence or absorbance.

-

Quantification: Measure the signal using a microplate reader. Normalize the GSH levels to the total protein concentration of each sample.

-

Data Analysis: Express the GSH levels in the treated cells as a percentage or fold change relative to the vehicle-treated control cells.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol is used to quantify the levels of intracellular ROS after treatment with this compound.

-

Cell Seeding and Treatment: Seed HeLa cells in a suitable format (e.g., 96-well black plate for fluorescence measurements) and treat with this compound and a vehicle control.

-

Probe Loading: After the desired treatment time, remove the medium and incubate the cells with a solution containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), typically at a concentration of 10 µM for 20-30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 488 nm excitation and 525 nm emission for DCF).

-

Data Analysis: Express the ROS levels in the treated cells as a percentage or fold change relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound represents a promising new tool for researchers studying the role of system xc- in cancer biology and ferroptosis. Its potent inhibitory activity and favorable binding characteristics warrant further investigation. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties in in vivo models to assess its therapeutic potential. Furthermore, exploring the efficacy of this compound in a broader range of cancer cell lines with varying levels of SLC7A11 expression will be crucial in defining its potential clinical applications. The development of this inhibitor opens new avenues for targeting the metabolic vulnerabilities of cancer cells and overcoming therapeutic resistance.

References

An In-depth Technical Guide to SLC7A11-IN-2 and the Ferroptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. A key regulator of this pathway is the cystine/glutamate antiporter, system Xc-, with its functional subunit SLC7A11. Inhibition of SLC7A11 disrupts cellular antioxidant defenses, leading to ferroptotic cell death. This technical guide provides a comprehensive overview of SLC7A11-IN-2, a novel small molecule inhibitor of SLC7A11. We will delve into its mechanism of action, the downstream signaling events leading to ferroptosis, detailed experimental protocols for its characterization, and a summary of its known quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel strategies to induce ferroptosis for therapeutic intervention.

Introduction to SLC7A11 and Ferroptosis

The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system Xc- amino acid antiporter.[1][2] This transporter plays a critical role in maintaining cellular redox homeostasis by importing extracellular cystine in exchange for intracellular glutamate.[2][3] Once inside the cell, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2]

GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[3] The SLC7A11-GSH-GPX4 axis is a canonical pathway that suppresses ferroptosis.[1] Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] Inhibition of SLC7A11 disrupts this protective axis, leading to the depletion of intracellular GSH, inactivation of GPX4, and the subsequent accumulation of lethal lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.[2] Given that many cancer cells exhibit high expression of SLC7A11 to cope with elevated oxidative stress, targeting this transporter presents a promising anti-cancer strategy.[4]

This compound: A Novel SLC7A11 Inhibitor

This compound (also referred to as Compound 1) is a recently identified small molecule inhibitor of SLC7A11.[5][6] It was discovered through structure-based high-throughput virtual screening and has been shown to induce cell death in cancer cells by targeting the SLC7A11/xCT axis.[7][8]

Chemical Properties

| Property | Value |

| IUPAC Name | 2-(2-hydroxybutyl)-N' |

| CAS Number | 14668-59-8[6] |

| Molecular Formula | C19H24N4O3[6] |

| Molecular Weight | 356.42 g/mol [6] |

Quantitative Data

| Parameter | Value | Cell Line | Reference |

| IC50 | 10.23 μM | HeLa | [5][9][10] |

IC50 (Half-maximal inhibitory concentration) refers to the concentration of the inhibitor required to reduce the viability of the cells by 50%.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by directly inhibiting the function of the SLC7A11 transporter. This inhibition sets off a cascade of intracellular events that ultimately lead to ferroptosis.

Signaling Pathway of this compound-Induced Ferroptosis

The binding of this compound to the SLC7A11 subunit of the system Xc- antiporter blocks the uptake of extracellular cystine. This leads to a depletion of the intracellular cysteine pool, which is a critical building block for glutathione (GSH) synthesis. The resulting decrease in GSH levels impairs the function of the antioxidant enzyme GPX4. Without its essential cofactor GSH, GPX4 can no longer effectively neutralize lipid peroxides. The accumulation of these lipid peroxides, in the presence of intracellular iron, leads to extensive damage to cellular membranes and culminates in ferroptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound. The primary cell line used in the initial characterization of this compound is the human cervical cancer cell line, HeLa.[5][7]

Cell Viability Assay (MTT or CCK-8)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Principle: The assay measures the metabolic activity of viable cells. Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Intracellular Glutathione (GSH) Measurement

This assay quantifies the level of intracellular GSH to confirm that this compound is inhibiting the cystine-GSH axis.

Principle: Commercially available kits are often used, which are based on the reaction of a fluorescent or colorimetric probe with GSH. For example, a common method involves the reaction of monochlorobimane (MCB) with GSH, catalyzed by glutathione S-transferase (GST), to produce a fluorescent adduct.

Protocol:

-

Cell Culture and Treatment: Culture HeLa cells in a 6-well plate and treat with this compound at a concentration around its IC50 (e.g., 25 µM) and a vehicle control for 24 hours.[8]

-

Cell Lysis: Harvest the cells and lyse them according to the kit manufacturer's instructions to prepare a cell lysate.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the assay reagents provided in the kit.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the reaction to proceed.

-

Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Quantify the GSH concentration based on a standard curve generated with known concentrations of GSH. Compare the GSH levels in treated cells to the control cells.

Measurement of Reactive Oxygen Species (ROS)

This assay is used to detect the increase in intracellular ROS, a hallmark of oxidative stress and ferroptosis.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used. Once inside the cell, DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Treatment: Culture HeLa cells in a 6-well plate and treat with this compound (e.g., 25 µM) and a vehicle control for 24 hours.[8]

-

Probe Loading: Remove the treatment medium and incubate the cells with a medium containing DCFH-DA (typically 5-10 µM) for 20-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

Data Analysis: Quantify and compare the fluorescence intensity between the treated and control groups.

Glutamate Release Assay

This assay directly measures the inhibitory effect of this compound on the antiporter activity of system Xc-.

Principle: The activity of system Xc- involves the export of glutamate. Therefore, measuring the amount of glutamate released into the culture medium can serve as a direct readout of the transporter's function. Glutamate levels can be quantified using commercially available colorimetric or fluorometric assay kits.

Protocol:

-

Cell Culture and Treatment: Plate HeLa cells and treat with this compound (e.g., 25 µM) and a vehicle control for a specified time (e.g., 24 hours).[8]

-

Medium Collection: Collect the cell culture medium from each well.

-

Glutamate Quantification: Use a commercial glutamate assay kit to measure the concentration of glutamate in the collected medium, following the manufacturer's instructions.

-

Data Analysis: Compare the amount of glutamate released from treated cells to that from control cells. A decrease in glutamate release indicates inhibition of system Xc-.

Conclusion and Future Directions

This compound is a promising novel inhibitor of the SLC7A11/xCT transporter that induces ferroptosis in cancer cells. Its mechanism of action, centered on the depletion of intracellular glutathione and the subsequent accumulation of lipid peroxides, aligns with the canonical pathway of ferroptosis induction. The provided experimental protocols offer a framework for the further characterization of this and other similar compounds.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

-

Selectivity and off-target effects: A comprehensive assessment of the selectivity of this compound and its potential off-target effects.

-

Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy.[2]

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

The continued exploration of SLC7A11 inhibitors like this compound holds significant promise for the development of novel and effective cancer therapies that exploit the ferroptosis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]

- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound MedChemExpress (MCE) [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. targetmol.cn [targetmol.cn]

An In-depth Technical Guide on the Biological Activity of SLC7A11-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of SLC7A11-IN-2, a potent and selective inhibitor of the cystine/glutamate antiporter, system xc-, whose light chain subunit is SLC7A11. Overexpression of SLC7A11 is a hallmark of various cancers, where it plays a critical role in maintaining redox homeostasis and promoting tumor survival by preventing a form of iron-dependent cell death known as ferroptosis. This compound has emerged as a valuable research tool and a potential therapeutic candidate for cancers dependent on this transporter.

Quantitative Data Presentation

The inhibitory and anti-proliferative activities of this compound have been quantified across various cancer cell lines and in in-vivo models.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 10.23[1][2][3] |

| HCT-116 | Colorectal Carcinoma | 0.03[4] |

| MDA-MB-231 | Breast Cancer | 0.11[4] |

| MCF-7 | Breast Cancer | 0.18[4] |

| HepG2 | Liver Carcinoma | 0.17[4] |

| LO2 | Normal Liver | 0.27[4] |

Table 2: In Vivo Anti-tumor Efficacy of SLC7A11-IN-1 (a related compound)

| Animal Model | Tumor Type | Dosage | Route of Administration | Tumor Growth Inhibition |

| Mice | Not Specified | 2 mg/kg | Intravenous (i.v.) | 60.7%[4] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the function of the SLC7A11 transporter. This inhibition blocks the uptake of extracellular cystine, a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). The depletion of intracellular GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This cascade of events can trigger multiple cell death pathways, including apoptosis and ferroptosis, and also leads to DNA damage. Molecular dynamics simulations suggest that this compound has a stronger binding affinity to SLC7A11 compared to the well-known inhibitor, Erastin[1][2][3].

Experimental Protocols

Detailed methodologies for key experiments to characterize the biological activity of this compound are provided below.

Cell Viability Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the cells. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., PrestoBlue) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Intracellular Glutathione (GSH) Assay

This assay quantifies the level of intracellular GSH following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells in appropriate vessels and treat with this compound at a specified concentration (e.g., 1 µM) for a defined time (e.g., 15 hours)[4].

-

Cell Lysis: Harvest and lyse the cells to release intracellular components.

-

GSH Detection: Use a commercial GSH assay kit (e.g., GSH/GSSG-Glo™ Assay) that employs a luminescent or fluorescent method to quantify GSH levels.

-

Data Normalization: Normalize the GSH levels to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).

-

Data Analysis: Compare the GSH levels in treated cells to those in vehicle-treated control cells.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the GSH assay.

-

Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence levels of treated cells to control cells to determine the relative increase in ROS.

Cell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in the upper chamber in serum-free medium containing this compound (e.g., 0.5 µM)[4].

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for a period that allows for cell invasion (e.g., 24 hours).

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.

-

Data Analysis: Count the number of invaded cells under a microscope and compare the results between treated and control groups.

Apoptosis and Cell Cycle Analysis

This analysis determines the effect of this compound on cell cycle progression and apoptosis induction.

Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 0.5 µM) for 24 hours[4].

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol.

-

Staining: For apoptosis, stain cells with Annexin V and propidium iodide (PI). For cell cycle analysis, treat cells with RNase and stain with PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: For apoptosis, quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent inhibitor of the SLC7A11 transporter with significant anti-proliferative and anti-metastatic activity in a range of cancer cell lines. Its mechanism of action, involving the depletion of intracellular glutathione and the induction of oxidative stress, makes it a valuable tool for studying the role of SLC7A11 in cancer biology and a promising lead compound for the development of novel anticancer therapies targeting ferroptosis and redox vulnerabilities. Further in-vivo characterization and pharmacokinetic studies are warranted to fully assess its therapeutic potential.

References

The Impact of SLC7A11 Inhibition on Cellular Glutathione Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Solute Carrier Family 7 Member 11 (SLC7A11) in maintaining cellular glutathione (GSH) homeostasis and the consequences of its inhibition. SLC7A11, the functional subunit of the system xc- cystine/glutamate antiporter, is a critical transporter for the uptake of cystine, an essential precursor for the synthesis of the major intracellular antioxidant, glutathione.[1][2][3][4][5] Inhibition of SLC7A11 leads to a depletion of intracellular cysteine and subsequent reduction in GSH levels, rendering cells, particularly cancer cells that often overexpress this transporter, vulnerable to oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.[1][2][3][4][5] This guide will detail the mechanism of action of SLC7A11, the effects of its inhibition on glutathione metabolism with a focus on the well-characterized inhibitors erastin and sulfasalazine, and provide comprehensive experimental protocols for studying these effects.

Introduction: SLC7A11 and Glutathione Synthesis

SLC7A11 is a multipass transmembrane protein that, together with the regulatory subunit SLC3A2, forms the system xc- antiporter.[6] This transporter mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[6] Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine.[1]

Glutathione exists in two forms: the reduced form (GSH) and the oxidized form (GSSG). GSH is a potent antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for enzymes like Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides and preventing ferroptosis.[1][2] The ratio of GSH to GSSG is a key indicator of cellular redox status.

dot

Caption: Signaling pathway of SLC7A11-mediated glutathione synthesis and ferroptosis inhibition.

The Impact of SLC7A11 Inhibition on Glutathione Levels

Inhibition of SLC7A11 disrupts the uptake of cystine, leading to a cascade of intracellular events culminating in the depletion of glutathione. This section summarizes the quantitative effects of two widely used SLC7A11 inhibitors, erastin and sulfasalazine, on cellular GSH levels. Although specific data for "SLC7A11-IN-2" is not publicly available, the data presented for these inhibitors serve as a representative model for the effects of SLC7A11 inhibition.

Quantitative Data on Glutathione Depletion

The following tables summarize the observed effects of erastin and sulfasalazine on intracellular glutathione levels in various cancer cell lines.

Table 1: Effect of Erastin on Intracellular Glutathione Levels

| Cell Line | Erastin Concentration | Treatment Duration | % Reduction in GSH (Mean ± SD) | Reference |

| HeLa | 10 µM | 24 hours | ~50% | [1][7][8] |

| NCI-H1975 | 10 µM | 24 hours | ~40% | [1][7][8] |

| B16F10 | 10 µM | 12 hours | ~60% | [3] |

| HT-1080 | 10 µM | 8 hours | ~80% | [9] |

Table 2: Effect of Sulfasalazine on Intracellular Glutathione Levels

| Cell Line | Sulfasalazine Concentration | Treatment Duration | % Reduction in GSH (Mean ± SD) | Reference |

| B16F10 | 200 µM | 12 hours | ~40% | [3] |

| B16F10 | 200 µM | 24 hours | ~60% | [3] |

| MCF-7 | 0.5 mM | 24 hours | ~50% | [10][11] |

| MDA-MB-231 | 0.3 mM | 24 hours | >50% | [10][11] |

| USPC-1 | 400 µM | 48 hours | Significant depletion | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of SLC7A11 inhibitors on glutathione levels and downstream cellular processes.

Measurement of Intracellular Glutathione (GSH/GSSG Ratio)

Principle: The GSH/GSSG-Glo™ Assay is a luminescence-based method for quantifying total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) in cultured cells. The ratio of GSH to GSSG is a critical indicator of cellular redox status.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with the SLC7A11 inhibitor (e.g., erastin or sulfasalazine) at the desired concentrations and for the specified duration. Include a vehicle-treated control group.

-

Cell Lysis:

-

For Total Glutathione: Add 50 µL of Total Glutathione Lysis Reagent to each well.

-

For GSSG: Add 50 µL of Oxidized Glutathione Lysis Reagent to a parallel set of wells. This reagent contains a blocking agent to prevent the detection of GSH.

-

-

Incubation: Incubate the plate at room temperature for 5 minutes with gentle shaking to ensure cell lysis.

-

Luciferin Generation: Add 50 µL of Luciferin Generation Reagent to all wells. This reagent contains glutathione S-transferase (GST) and a luciferin precursor that is converted to luciferin in the presence of GSH.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Luciferin Detection: Add 100 µL of Luciferin Detection Reagent to all wells. This reagent contains luciferase, which catalyzes the light-producing reaction with luciferin.

-

Incubation: Incubate the plate at room temperature for 15 minutes.

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Calculation: Calculate the concentrations of total glutathione and GSSG based on a standard curve. The concentration of GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration.

dot

Caption: Experimental workflow for the GSH/GSSG-Glo™ Assay.

Western Blot Analysis of SLC7A11 and GPX4

Principle: Western blotting is used to detect and quantify the protein levels of SLC7A11 and the downstream effector GPX4. Inhibition of SLC7A11 can sometimes lead to compensatory changes in its expression, and a decrease in GPX4 levels is a hallmark of ferroptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the SLC7A11 inhibitor as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SLC7A11 and GPX4 (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe for a loading control protein such as β-actin or GAPDH.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Downstream Consequences of Glutathione Depletion: Ferroptosis

The primary consequence of severe glutathione depletion induced by SLC7A11 inhibition is the induction of ferroptosis. This iron-dependent form of regulated cell death is characterized by the accumulation of lipid peroxides.

dot

Caption: Logical relationship of SLC7A11 inhibition leading to ferroptosis.

Conclusion

Inhibition of SLC7A11 presents a promising therapeutic strategy, particularly in oncology, by targeting the metabolic vulnerability of cancer cells dependent on high levels of glutathione. By blocking cystine uptake, SLC7A11 inhibitors effectively deplete intracellular GSH, leading to increased oxidative stress and the induction of ferroptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between SLC7A11, glutathione metabolism, and ferroptosis, and to evaluate the efficacy of novel SLC7A11 inhibitors. Further research into specific inhibitors like "this compound" is warranted to expand the therapeutic arsenal against cancers and other diseases characterized by SLC7A11 overexpression.

References

- 1. researchgate.net [researchgate.net]

- 2. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfasalazine, an inhibitor of the cystine-glutamate antiporter, reduces DNA damage repair and enhances radiosensitivity in murine B16F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of the glutathione synthesis pathway on sulfasalazine-treated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]

- 9. The ferroptosis inducer erastin irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfasalazine-induced reduction of glutathione levels in breast cancer cells: enhancement of growth-inhibitory activity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

SLC7A11-IN-2: A Selective Inhibitor of the Cystine/Glutamate Antiporter System xc-

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system xc- cystine/glutamate antiporter. This transmembrane protein plays a critical role in cellular homeostasis by mediating the uptake of extracellular cystine in exchange for intracellular glutamate.[1][2] The imported cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3] Upregulation of SLC7A11 is a hallmark of various cancers, where it supports tumor growth and confers resistance to therapies by mitigating oxidative stress and inhibiting a form of iron-dependent cell death known as ferroptosis.[4] Consequently, SLC7A11 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of SLC7A11-IN-2, a recently identified small molecule inhibitor of SLC7A11.

This compound (also referred to as "compound 1" in initial discovery studies) is a potent inhibitor of the SLC7A11/xCT axis.[5][6][7][8] It has been shown to induce cell death in cancer cells by depleting intracellular glutathione levels and increasing oxidative stress.[5][8] Molecular dynamics simulations suggest that this compound exhibits a stronger binding affinity to SLC7A11 compared to the well-known inhibitor, erastin.[6][7] This guide will detail the available quantitative data, experimental methodologies for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies conducted on HeLa cervical cancer cells.

Table 1: In Vitro Efficacy of this compound in HeLa Cells

| Parameter | Value | Cell Line | Reference |

| IC50 | 10.23 µM | HeLa | [8] |

Table 2: Effects of this compound on Cellular Biomarkers in HeLa Cells (24-hour treatment)

| Biomarker | Treatment (25 µM) | Effect | Reference |

| Intracellular Glutathione (GSH) | This compound | Significant Decrease | [5] |

| Intracellular Glutamate | This compound | Significant Increase | [5] |

| Intracellular Reactive Oxygen Species (ROS) | This compound | Significant Increase | [5] |

Table 3: Comparative Cytotoxicity of this compound and Erastin in HeLa Cells (36-hour incubation)

| Concentration (µM) | This compound (% Viability) | Erastin (% Viability) | Reference |

| 50 | ~20% | ~50% | [5] |

| 25 | ~30% | ~70% | [5] |

| 12.5 | ~40% | ~80% | [5] |

| 6.25 | ~60% | ~80% | [5] |

| 3.13 | ~80% | Not specified | [5] |

Note: While this compound is presented as a selective inhibitor, comprehensive selectivity profiling against other solute carrier transporters or a broader panel of cellular targets has not yet been published. The available data primarily focuses on its activity on the SLC7A11/xCT axis.

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the function of the SLC7A11 transporter. This inhibition disrupts the delicate redox balance within cancer cells, leading to a cascade of events culminating in cell death.

As depicted in the diagram, this compound blocks the import of cystine. This leads to a depletion of intracellular cysteine and, consequently, a reduction in GSH synthesis. The diminished GSH pool compromises the cell's antioxidant capacity, leading to an accumulation of reactive oxygen species (ROS) and lipid peroxides. The enzyme glutathione peroxidase 4 (GPX4), which requires GSH as a cofactor to neutralize lipid peroxides, becomes inactive. The resulting buildup of lipid peroxides triggers ferroptosis, a specific form of regulated cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SLC7A11 inhibitors like this compound.

Cell Viability Assay (CCK-8)

This assay determines the cytotoxic effect of the inhibitor on cancer cells.

-

Materials:

-

HeLa cells (or other cancer cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed HeLa cells in 96-well plates at a density of 2 x 10³ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Replace the culture medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time points (e.g., 12, 24, 36, 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Intracellular Glutathione (GSH) Measurement

This assay quantifies the impact of the inhibitor on the intracellular GSH pool.

-

Materials:

-

HeLa cells

-

6-well plates

-

This compound

-

GSH/GSSG-Glo™ Assay kit or similar

-

Luminometer

-

-

Procedure:

-

Seed HeLa cells in 6-well plates.

-

Treat cells with the desired concentration of this compound (e.g., 25 µM) for 24 hours.

-

Lyse the cells according to the assay kit manufacturer's protocol.

-

Measure the total glutathione and oxidized glutathione (GSSG) levels using a luminometer.

-

Calculate the concentration of reduced GSH.

-

Intracellular Reactive Oxygen Species (ROS) Measurement

This assay measures the level of oxidative stress induced by the inhibitor.

-

Materials:

-

HeLa cells

-

6-well plates

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed HeLa cells in 6-well plates.

-

Treat cells with this compound (e.g., 25 µM) for the desired duration.

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Harvest the cells and resuspend in PBS.

-

Analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 525 nm).[9][10][11]

-

Experimental and Logical Workflows

The characterization of a selective SLC7A11 inhibitor involves a logical progression of experiments, from initial screening to detailed mechanistic studies.

Conclusion

This compound is a promising inhibitor of the SLC7A11/xCT axis, demonstrating potent cytotoxic effects in cancer cells through the induction of oxidative stress and ferroptosis.[5][8] Its apparently stronger binding affinity compared to erastin suggests it may be a valuable tool for studying the role of SLC7A11 in cancer biology and a potential starting point for the development of novel therapeutics.[6][7] However, further studies are required to comprehensively establish its selectivity profile and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other molecules targeting this critical cancer vulnerability.

References

- 1. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of the Inhibitor Targeting the SLC7A11/xCT Axis through In Silico and In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of a Novel SLC7A11 Inhibitor: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and initial development of a novel inhibitor of Solute Carrier Family 7 Member 11 (SLC7A11), designated as compound 1 (PubChem CID: 3492258). This document provides a comprehensive overview of the discovery process, mechanism of action, and in vitro validation of this potential therapeutic agent. All quantitative data is summarized for clarity, and detailed experimental protocols for key cited experiments are provided.

Introduction: SLC7A11 as a Therapeutic Target in Oncology

Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT, is the functional light-chain subunit of the system Xc- cystine/glutamate antiporter.[1][2] This antiporter plays a critical role in maintaining intracellular redox homeostasis by mediating the uptake of extracellular cystine in exchange for intracellular glutamate.[1][2] The imported cystine is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2]

In numerous cancer types, SLC7A11 is significantly upregulated, which enhances the cancer cells' antioxidant capacity and confers resistance to ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][2] By inhibiting ferroptosis, SLC7A11 promotes tumor growth, metastasis, and resistance to therapies.[1][2] Consequently, the inhibition of the SLC7A11/xCT axis has emerged as a promising therapeutic strategy for various malignancies, including cervical cancer.[1][2]

Discovery of Compound 1: An In Silico Approach

Compound 1 was identified as a potential SLC7A11 inhibitor through a structure-based high-throughput virtual screening of the Specs database, which contains over 200,000 compounds.[1] The discovery workflow involved several key computational steps.

In Vitro Validation and Mechanism of Action

The therapeutic potential of compound 1 was assessed through a series of in vitro experiments using the HeLa cervical cancer cell line. These studies confirmed that compound 1 targets the SLC7A11/xCT axis, leading to a disruption of redox balance and subsequent cell death.[1][2]

Signaling Pathway

The mechanism of action of compound 1 is centered on the inhibition of SLC7A11, which sets off a cascade of intracellular events culminating in ferroptotic cell death.

Quantitative Data Summary

The following table summarizes the quantitative findings from the in vitro evaluation of compound 1 against HeLa cells.

| Parameter | Compound 1 | Erastin (Positive Control) | Cell Line | Notes |

| Glutathione (GSH) Levels | Significant Reduction | Significant Reduction | HeLa | Both compounds at 25 µM for 24h.[2] |

| Reactive Oxygen Species (ROS) Levels | Significant Increase | Significant Increase | HeLa | Both compounds at 25 µM for 24h.[2] |

| Cell Migration | Significant Inhibition | Significant Inhibition | HeLa | Both compounds at 4 µM for 24h.[1] |

| 3D Tumor Spheroid Growth | Irregular growth and unclear edges | Less pronounced effect | HeLa | Compound 1 at 5 µM and 10 µM; Erastin at 10 µM.[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to validate the activity of compound 1.

In Silico Screening

-

Protein Preparation : The crystal structure of SLC7A11 (PDB ID: 7EPZ) was prepared using the Protein Preparation Wizard in Maestro.

-

Ligand Preparation : The Specs database was prepared using LigPrep to generate low-energy 3D conformations.

-

Molecular Docking : Glide was used for molecular docking in two modes: Standard Precision (SP) and Extra Precision (XP).

-

Filtering : The top 5,000 compounds from both SP and XP docking were filtered based on Lipinski's Rule of Five and Jorgensen's Rule of Three. The common compounds from both filtered sets were selected for further analysis.

Cell Culture

-

Cell Line : Human cervical cancer cell line, HeLa, was used for all in vitro experiments.

-

Culture Conditions : Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Intracellular Glutathione (GSH) Assay

-

Seeding : HeLa cells were seeded in 96-well plates.

-

Treatment : Cells were treated with 25 µM of compound 1 or erastin for 24 hours.

-

Detection : Intracellular GSH levels were measured using a commercial GSH assay kit according to the manufacturer's instructions.

Intracellular Reactive Oxygen Species (ROS) Assay

-

Seeding : HeLa cells were seeded in 96-well plates.

-

Treatment : Cells were treated with 25 µM of compound 1 or erastin for 24 hours.

-

Detection : Intracellular ROS levels were detected using the DCFH-DA probe. The fluorescence intensity was measured using a microplate reader.

Cell Migration Assay (Transwell)

-

Seeding : HeLa cells were seeded in the upper chamber of a Transwell insert.

-

Treatment : The lower chamber contained a medium with 4 µM of compound 1 or erastin as a chemoattractant.

-

Incubation : The plate was incubated for 24 hours to allow cell migration.

-

Quantification : Migrated cells on the lower surface of the membrane were stained and counted.

3D Tumor Spheroid Assay

-

Spheroid Formation : HeLa cells were seeded in 96-well ultra-low attachment round-bottom plates to form spheroids.

-

Treatment : Spheroids were treated with 5 µM and 10 µM of compound 1 or 10 µM of erastin.

-

Analysis : The morphology and growth of the spheroids were observed and imaged using a microscope.

References

Target Validation of SLC7A11 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 7 member 11 (SLC7A11), the functional subunit of the system xc- cystine/glutamate antiporter, has emerged as a critical target in oncology.[1] Overexpressed in a multitude of cancers, SLC7A11 plays a pivotal role in maintaining cellular redox homeostasis by importing cystine for the synthesis of the master antioxidant, glutathione (GSH).[2] This protective mechanism allows cancer cells to withstand high levels of oxidative stress inherent to their malignant phenotype and contributes significantly to therapeutic resistance.[3][4] Consequently, inhibiting SLC7A11 presents a promising strategy to induce a specific form of iron-dependent cell death known as ferroptosis, thereby offering a novel avenue for cancer treatment.[5] This technical guide provides a comprehensive overview of the target validation process for SLC7A11 inhibitors, using representative data from well-characterized potent inhibitors of the transporter. It details the core signaling pathways, experimental workflows for target validation, and methodologies for assessing downstream pharmacological effects. While this guide focuses on the general principles of SLC7A11 inhibitor validation, it is important to note that specific data for a compound designated "SLC7A11-IN-2" is not available in the public domain. The quantitative data and protocols provided herein are based on representative, potent, and selective SLC7A11 inhibitors found in the literature.

The SLC7A11 Signaling Axis in Cancer

SLC7A11 is a multipass transmembrane protein that, in concert with its chaperone protein SLC3A2 (CD98hc), facilitates the import of extracellular cystine in exchange for intracellular glutamate.[1][6] Intracellular cystine is rapidly reduced to cysteine, the rate-limiting precursor for GSH synthesis.[3] GSH, in turn, is a critical cofactor for Glutathione Peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[4][7] In cancer cells, the upregulation of SLC7A11 is often driven by transcription factors such as NRF2 and ATF4, which are activated under conditions of oxidative stress.[1] By inhibiting SLC7A11, small molecules can deplete intracellular cysteine and GSH, leading to the inactivation of GPX4, accumulation of lipid reactive oxygen species (ROS), and subsequent ferroptotic cell death.[5][8]

Target Validation Workflow

Validating SLC7A11 as the direct target of a novel inhibitor is a critical step in drug development. This process involves a multi-pronged approach to demonstrate target engagement, measure the inhibitor's potency and selectivity, and confirm that the observed cellular phenotype is a direct consequence of SLC7A11 inhibition.

Quantitative Data for Representative SLC7A11 Inhibitors

The following tables summarize quantitative data for well-characterized SLC7A11 inhibitors. This data is essential for comparing the potency and efficacy of new chemical entities.

Table 1: In Vitro Potency of Representative SLC7A11 Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Erastin | HT-1080 | Cell Viability | ~5 µM | [9] |

| Sulfasalazine | A549 | Cell Viability | ~200 µM | [8] |

| HG106 | KRAS-mutant LUAD | Cell Viability | ~50 nM | [8] |

| IKE | BJeLR | Cell Viability | ~250 nM | [10] |

| Capsazepine | TNBC cells | Cystine Uptake | Not specified | [4] |

Table 2: In Vivo Efficacy of Representative SLC7A11 Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| Sulfasalazine | MCF-7 Xenograft | Not specified | Reduced tumor growth | [11] |

| HG106 | KRAS-mutant LUAD Xenograft | Not specified | Decreased tumor burden | [8] |

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., HT-1080) to 80-90% confluency.

-

Treat cells with the SLC7A11 inhibitor at various concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble SLC7A11 in each sample by Western blotting using an anti-SLC7A11 antibody.

-

Plot the percentage of soluble SLC7A11 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Cell Viability Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce cell viability by 50%.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth over the assay period.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the SLC7A11 inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Measurement of Intracellular Glutathione (GSH)

This protocol quantifies the level of the key downstream biomarker, GSH, following inhibitor treatment.

Protocol:

-

Cell Treatment: Treat cultured cancer cells with the SLC7A11 inhibitor at its IC50 concentration for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them.

-

GSH Quantification: Measure intracellular GSH levels using a commercially available kit, such as the GSH/GSSG-Glo™ Assay (Promega), which measures the ratio of reduced to oxidized glutathione. Alternatively, HPLC-based methods with derivatization can be used for more precise quantification.

-

Data Normalization: Normalize GSH levels to the total protein concentration in each sample. A significant decrease in the GSH/GSSG ratio upon inhibitor treatment is expected.

Lipid ROS Assay

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis.

Protocol:

-

Cell Treatment: Treat cells with the SLC7A11 inhibitor, a positive control (e.g., RSL3), and a vehicle control for a predetermined time (e.g., 6-24 hours).

-

Staining: Add the fluorescent probe C11-BODIPY™ 581/591 (Thermo Fisher Scientific) to the cells at a final concentration of 2.5 µM and incubate for 30 minutes at 37°C.

-

Analysis: Wash the cells with PBS and analyze by flow cytometry. Oxidation of the probe results in a shift in fluorescence from red to green. An increase in the green fluorescence intensity indicates an accumulation of lipid ROS.

Genetic Knockout of SLC7A11 using CRISPR-Cas9

To confirm that the inhibitor's effects are on-target, a genetic knockout of SLC7A11 is performed. The inhibitor should have no effect on the viability of the knockout cells.

Protocol:

-

gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the SLC7A11 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

-

Transfection: Transfect the cancer cell line with the gRNA/Cas9 plasmids.

-

Selection: Select for transfected cells using puromycin.

-

Single-Cell Cloning: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.

-

Validation: Expand the clones and validate the knockout of SLC7A11 by Western blotting and Sanger sequencing of the targeted genomic region.

-

Phenotypic Analysis: Treat the SLC7A11 knockout and wild-type parental cells with the SLC7A11 inhibitor and perform cell viability assays. The knockout cells should exhibit resistance to the inhibitor.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of the SLC7A11 inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into vehicle and treatment groups. Administer the SLC7A11 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., histology, biomarker analysis). A significant reduction in tumor growth in the treated group compared to the vehicle group indicates in vivo efficacy.

Conclusion

The validation of a novel SLC7A11 inhibitor requires a rigorous and systematic approach. By employing the experimental strategies outlined in this guide, researchers can confidently establish target engagement, determine inhibitor potency, and confirm the on-target mechanism of action, paving the way for further preclinical and clinical development. The targeting of the SLC7A11-GSH-GPX4 axis to induce ferroptosis remains a highly promising and actively investigated strategy in the quest for new cancer therapeutics.

References

- 1. Amino acid transporter SLC7A11/xCT at the crossroads of regulating redox homeostasis and nutrient dependency of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. portlandpress.com [portlandpress.com]

- 10. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]

- 11. mdpi.com [mdpi.com]

SLC7A11-IN-2: A Potent Inhibitor of the Cystine/Glutamate Antiporter for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SLC7A11, also known as xCT, is a key component of the cystine/glutamate antiporter system Xc(-), playing a critical role in maintaining cellular redox homeostasis by facilitating the uptake of cystine for glutathione (GSH) synthesis. Its overexpression in various cancers is associated with tumor progression and therapeutic resistance, making it a compelling target for anticancer drug development. SLC7A11-IN-2 is a recently identified small molecule inhibitor of SLC7A11. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its investigation.

Chemical Structure and Physicochemical Properties

This compound, systematically named 2-(2-hydroxybutyl)-N',N''-diphenylmalonohydrazide, was identified through structure-based high-throughput virtual screening. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Synonym | Compound 1, 2-(2-hydroxybutyl)-N',N''-diphenylmalonohydrazide | [1][2] |

| CAS Number | 14668-59-8 | [3] |

| Molecular Formula | C₁₉H₂₄N₄O₃ | [3] |

| Molecular Weight | 356.42 g/mol | [3] |

| Appearance | Solid | - |

| Purity | ≥98% | - |

| Chemical Structure | (Structure not available in current public sources) | - |

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the SLC7A11/xCT transporter. By blocking SLC7A11, it prevents the cellular uptake of cystine, which is the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH). The depletion of intracellular GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress. This cascade of events ultimately induces cancer cell death.[1][2] Molecular dynamics simulations have indicated that this compound exhibits a stronger binding affinity to SLC7A11 as compared to the well-known SLC7A11 inhibitor, erastin.[2]

The signaling pathway affected by this compound is central to cellular redox homeostasis and ferroptosis, a form of iron-dependent regulated cell death.

Biological Activity

This compound has been shown to induce cell death in cervical cancer cells (HeLa) by disrupting their oxidative balance.[1][2] The key in vitro biological activities are summarized below.

| Parameter | Cell Line | Value | Effect | Source |

| IC₅₀ | HeLa | 10.23 µM | Inhibition of cell viability | - |

| Glutathione (GSH) Levels | HeLa | - | Decreased | [1] |

| Glutamate Levels | HeLa | - | Increased extracellularly | |

| Reactive Oxygen Species (ROS) Levels | HeLa | - | Increased | [2] |

| Cell Migration | HeLa | - | Inhibited | [2] |

Experimental Protocols